molecular formula C21H29N7O3S B10874419 N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide

N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide

Cat. No.: B10874419
M. Wt: 459.6 g/mol
InChI Key: SLIAYAYTJUMNTO-UHFFFAOYSA-N
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Description

N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a piperazine ring, and a carbothioamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitrophenyl group, and the coupling with the piperazine and carbothioamide moieties. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiourea. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-[2-(2-aminoethyl)piperazine-1-carbothioamide]
  • N-ethyl-4-[2-(4-nitrophenyl)piperazine-1-carbothioamide]
  • N-ethyl-4-[2-(3-methyl-1-pyrazolyl)piperazine-1-carbothioamide]

Uniqueness

N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H29N7O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-ethyl-4-[2-[1-[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]ethylideneamino]ethyl]piperazine-1-carbothioamide

InChI

InChI=1S/C21H29N7O3S/c1-4-22-21(32)26-13-11-25(12-14-26)10-9-23-15(2)19-16(3)24-27(20(19)29)17-5-7-18(8-6-17)28(30)31/h5-8,24H,4,9-14H2,1-3H3,(H,22,32)

InChI Key

SLIAYAYTJUMNTO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1CCN(CC1)CCN=C(C)C2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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